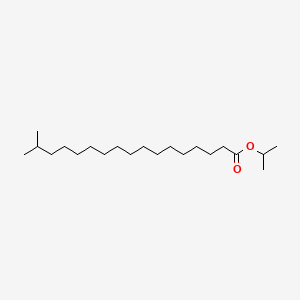

Isopropyl isostearate

Cat. No. B3428478

Key on ui cas rn:

68171-33-5

M. Wt: 326.6 g/mol

InChI Key: NEOZOXKVMDBOSG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04634719

Procedure details

4770 g of isostearic acid isopropyl ester (Emery 2310 isostearic acid isopropyl ester, sold by Emery Industry Inc., U.S.A.) and 239 g of a copper-chromium catalyst (made by Nikki) are charged in an autoclave having a capacity of 20 liters. Hydrogen gas is then added under a pressure of 150 kg/cm2 and the reaction mixture is heated to a temperature of 275° C. Hydrogenation was carried out under a pressure of 150 kg/cm2 at 275° C. for about 7 hours, and then the reaction product was cooled and the catalyst residue was removed by filtration, whereupon 3500 g of a crude product were obtained. The crude product was distilled under reduced pressure thereby obtaining 3300 g of a colourless transparent isostearyl alcohol as a distillate at 80° to 167° C./0.6 mmHg. The isostearyl alcohol (methyl-branched stearyl alcohol) thus prepared had an acid value of 0.05, a saponification value of 5.5, and a hydroxyl value of 181.4. Absorption was observed at 3340 and 1055 cm-1 by IR (liquid film) and at δ3.50 (broad triplet, --CHH2 --OH) by NMR(CCl4). It has been found from gas-chromatography that the alcohol consists of a mixture which comprises about 75% of the main component having a total carbon number of 18 (the total of m and n being 15 in the formula II) and the rest being composed of components having a total carbon number of 14 or 16, and that, in any case, branched methyl groups are located in the vicinity of the center of the main alkyl chain.

Name

Identifiers

|

REACTION_CXSMILES

|

C([O:4][C:5](=O)[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH:20]([CH3:22])[CH3:21])(C)C.[H][H]>[Cr].[Cu]>[CH2:5]([OH:4])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH:20]([CH3:21])[CH3:22] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

4770 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)OC(CCCCCCCCCCCCCCC(C)C)=O

|

|

Name

|

|

|

Quantity

|

239 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cr].[Cu]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

275 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction product was cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the catalyst residue was removed by filtration, whereupon 3500 g of a crude product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were obtained

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The crude product was distilled under reduced pressure

|

Outcomes

Product

Details

Reaction Time |

7 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCCCCCCCCCCCC(C)C)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 3300 g | |

| YIELD: CALCULATEDPERCENTYIELD | 83.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |